1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene
Overview
Description
1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its four pyridinylphenyl groups attached to a central ethene moiety, making it a tetradentate ligand. It is often used in the construction of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene typically involves the reaction of 4-bromopyridine with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. This is followed by a coupling reaction using a palladium catalyst to form the desired product. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and coordination complexes with metals .
Scientific Research Applications
1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can lead to changes in the electronic properties of the metal center, influencing reactivity and stability. The compound can also participate in energy transfer processes, which are important in luminescent applications .
Comparison with Similar Compounds
- 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene
- 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene
- 1,1,2,2-Tetrakis(4-(pyridin-2-yl)phenyl)ethene
Uniqueness: 1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene is unique due to its specific substitution pattern on the pyridine rings, which can influence its coordination behavior and electronic properties. This makes it particularly suitable for applications requiring precise control over metal-ligand interactions .
Properties
IUPAC Name |
3-[4-[1,2,2-tris(4-pyridin-3-ylphenyl)ethenyl]phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N4/c1-5-41(29-47-25-1)33-9-17-37(18-10-33)45(38-19-11-34(12-20-38)42-6-2-26-48-30-42)46(39-21-13-35(14-22-39)43-7-3-27-49-31-43)40-23-15-36(16-24-40)44-8-4-28-50-32-44/h1-32H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTBJLYHXDDNQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CN=CC=C4)C5=CC=C(C=C5)C6=CN=CC=C6)C7=CC=C(C=C7)C8=CN=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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